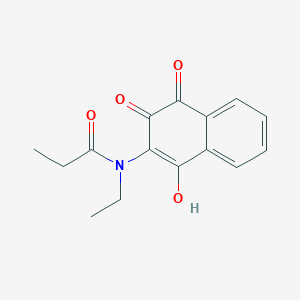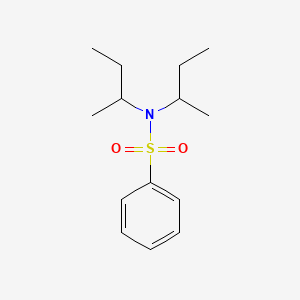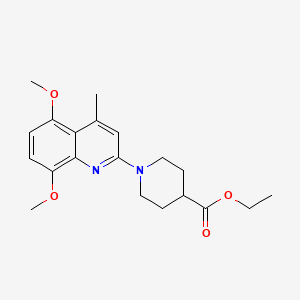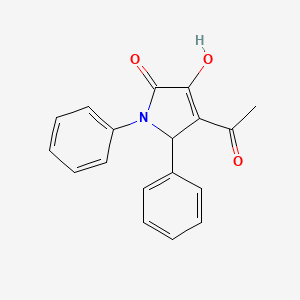
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide, also known as EHDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EHDP is a derivative of naphthalene and is commonly used as a reagent in organic synthesis. In
作用機序
The mechanism of action of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide is not well understood. However, it has been suggested that N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide may inhibit the activity of enzymes involved in the biosynthesis of certain molecules, such as prostaglandins and leukotrienes. This inhibition may contribute to the anti-inflammatory and antitumor properties of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide.
Biochemical and Physiological Effects:
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide can inhibit the growth of cancer cells and reduce inflammation. Additionally, N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide has been shown to have antiviral properties against a variety of viruses, including HIV and influenza.
実験室実験の利点と制限
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide is stable under a variety of conditions, making it a useful reagent in organic synthesis. However, N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide has several limitations. It is not water-soluble, which can make it difficult to work with in aqueous environments. Additionally, N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide has not been extensively studied in vivo, and its potential toxicity is not well understood.
将来の方向性
There are several future directions for research on N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide. One potential area of study is the development of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to understand the mechanism of action of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide and its potential toxicity. Finally, N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide could be used as a starting material for the synthesis of other naphthalene derivatives with potential applications in various fields of scientific research.
Conclusion:
In conclusion, N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide has been shown to have antitumor, anti-inflammatory, and antiviral properties. Additionally, N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide has been used as a reagent in organic synthesis. Further research is needed to fully understand the potential applications and limitations of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide.
合成法
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide can be synthesized by the reaction of 2-naphthoic acid with ethyl chloroformate and then treated with hydroxylamine hydrochloride. This reaction results in the formation of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide with a yield of approximately 50%.
科学的研究の応用
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. Additionally, N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanamide has been used as a reagent in organic synthesis, specifically in the synthesis of naphthalene derivatives.
特性
IUPAC Name |
N-ethyl-N-(1-hydroxy-3,4-dioxonaphthalen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-3-11(17)16(4-2)12-13(18)9-7-5-6-8-10(9)14(19)15(12)20/h5-8,18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZHJHOMZIJEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC)C1=C(C2=CC=CC=C2C(=O)C1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2879069 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4925969.png)

![ethyl 4-(2-methoxyethyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4925973.png)
![5-(2,4-dimethoxyphenyl)-3-[(5-nitro-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4925989.png)

![N-(5-chloro-2-pyridinyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4925994.png)
![cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4926000.png)
![4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4926016.png)
![1'-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4926019.png)
![2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4926022.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926040.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4926051.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4926058.png)